molecular formula C6H5N5O3 B13105706 7-amino-5-oxo-4H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 328276-04-6

7-amino-5-oxo-4H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B13105706
CAS No.: 328276-04-6
M. Wt: 195.14 g/mol
InChI Key: PATKWFXZMRYNMB-UHFFFAOYSA-N
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Description

7-amino-5-oxo-4H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-5-oxo-4H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid can be achieved through various methods. One common approach involves the annulation of the pyrimidine moiety to the triazole ring. This can be done by condensing diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another method involves the oxidation of aminopyrimidine Schiff bases under mild conditions with iron (III) chloride .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Mechanism of Action

The mechanism of action of 7-amino-5-oxo-4H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the NF-kB inflammatory pathway and reduce the expression of endoplasmic reticulum stress markers . These interactions contribute to its neuroprotective and anti-inflammatory effects .

Comparison with Similar Compounds

7-amino-5-oxo-4H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include other triazolopyrimidine derivatives, such as:

These compounds share some similarities in their chemical structure but differ in their specific biological activities and applications.

Properties

CAS No.

328276-04-6

Molecular Formula

C6H5N5O3

Molecular Weight

195.14 g/mol

IUPAC Name

7-amino-5-oxo-4H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

InChI

InChI=1S/C6H5N5O3/c7-2-1-3(12)8-6-9-4(5(13)14)10-11(2)6/h1H,7H2,(H,13,14)(H,8,9,10,12)

InChI Key

PATKWFXZMRYNMB-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=NC(=N2)C(=O)O)NC1=O)N

Origin of Product

United States

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